molecular formula C16H26ClNO2 B4385310 1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride

1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride

Cat. No.: B4385310
M. Wt: 299.83 g/mol
InChI Key: JWXGIUQLCSKCTC-UHFFFAOYSA-N
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Description

1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride is a synthetic organic compound It is characterized by the presence of a phenoxy group, a piperidinyl group, and a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The starting material, 2-methylphenol, undergoes a nucleophilic substitution reaction with an appropriate halogenated propanol derivative to form the phenoxy intermediate.

    Introduction of the Piperidinyl Group: The phenoxy intermediate is then reacted with 3-methylpiperidine under basic conditions to introduce the piperidinyl group.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the propanol backbone can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The phenoxy and piperidinyl groups can participate in substitution reactions with suitable electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce new functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying receptor interactions.

    Medicine: Investigated for its potential pharmacological properties, such as acting on specific receptors or enzymes.

    Industry: Used in the development of new materials or as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Receptor Binding: The compound may bind to specific receptors, altering their activity.

    Enzyme Inhibition: It could act as an inhibitor of certain enzymes, affecting metabolic pathways.

    Signal Transduction: The compound might influence signal transduction pathways, leading to various cellular responses.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methylphenoxy)-3-(1-piperidinyl)-2-propanol hydrochloride: Lacks the methyl group on the piperidinyl ring.

    1-(2-chlorophenoxy)-3-(3-methyl-1-piperidinyl)-2-propanol hydrochloride: Has a chlorine substituent instead of a methyl group on the phenoxy ring.

Uniqueness

1-(2-Methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(2-methylphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2.ClH/c1-13-6-5-9-17(10-13)11-15(18)12-19-16-8-4-3-7-14(16)2;/h3-4,7-8,13,15,18H,5-6,9-12H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXGIUQLCSKCTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(COC2=CC=CC=C2C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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